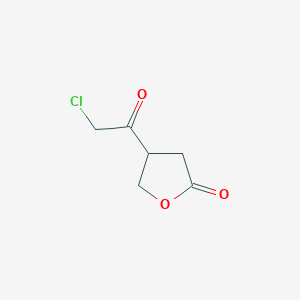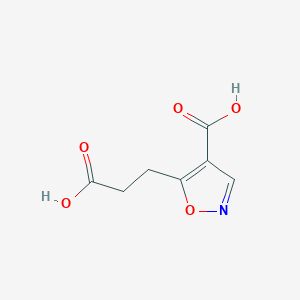
2-氨基-4-氟-3-甲基苯酚
描述
2-Amino-4-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H8FNO. It has a molecular weight of 141.15 . It is a brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 2-Amino-4-fluoro-3-methylphenol is 1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
2-Amino-4-fluoro-3-methylphenol is a brown solid . It is stored at temperatures between 0-5°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学研究应用
. .
Use in Antibiotics Research
A study published in The Journal of Antibiotics identified “2-Amino-4-fluoro-3-methylphenol” as an effective protecting tool for the Michael acceptor . This discovery is significant as it can help improve the selectivity of Michael acceptors, which are known to play an important role in chemical biology research .
Use in Mechanistic Studies
“2-Amino-4-fluoro-3-methylphenol” has been used in mechanistic studies, particularly in the study of the retro-aza-Michael reaction . This reaction is significant in the field of organic chemistry and the study of reaction mechanisms .
Use in the Synthesis of Saccharothriolide L
Saccharothriolide L, a derivative of saccharothriolides produced by the rare actinomycete Saccharotrix sp. A1506, was synthesized using “2-Amino-4-fluoro-3-methylphenol” through the precursor-directed in situ synthesis (PDSS) method .
Use in the Study of Bioactive Compounds
Many bioactive natural products have reactive functional groups that can covalently react with their targets . “2-Amino-4-fluoro-3-methylphenol” has been identified as a potential masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds .
Use in the Preparation of Schiff Base Ligands
Although this application is related to “2-Amino-3-methylphenol”, it’s worth noting that aminophenols, in general, are used in the preparation of Schiff base ligands . Given the structural similarity, “2-Amino-4-fluoro-3-methylphenol” could potentially be used in similar applications.
安全和危害
属性
IUPAC Name |
2-amino-4-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMGGDAQVECRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-3-methylphenol | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)








![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)



![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)